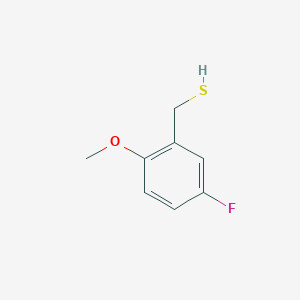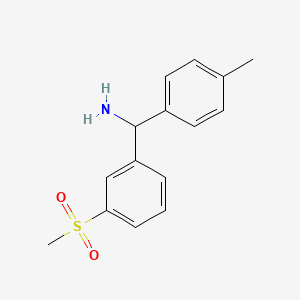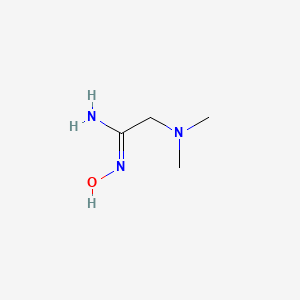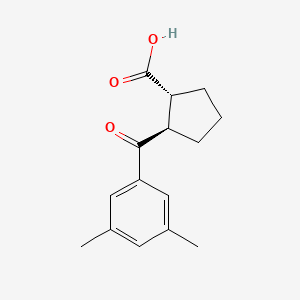
2-Acétoxy-3',5'-dichlorobenzophénone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Acetoxy-3’,5’-dichlorobenzophenone is a chemical compound that belongs to the class of benzophenones. It is widely used in various industries, including medical, environmental, and industrial research. This compound is known for its applications in drug development, clinical trials, and as a UV filter in sunscreens and other cosmetic products.
Applications De Recherche Scientifique
2-Acetoxy-3’,5’-dichlorobenzophenone has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Utilized in drug development and clinical trials for its pharmacological properties.
Industry: Employed as a UV filter in sunscreens and other cosmetic products to prevent skin damage and skin cancer.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetoxy-3’,5’-dichlorobenzophenone can be achieved through various methods. One common method involves the acetylation of 3’,5’-dichlorobenzophenone using acetic anhydride in the presence of a catalyst. The reaction typically occurs under mild conditions, with the temperature maintained at around 0-5°C to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of 2-Acetoxy-3’,5’-dichlorobenzophenone often involves large-scale acetylation processes. These processes are optimized for efficiency and cost-effectiveness, utilizing continuous flow reactors and automated systems to control reaction parameters. The use of high-purity reagents and advanced purification techniques ensures the production of high-quality 2-Acetoxy-3’,5’-dichlorobenzophenone suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
2-Acetoxy-3’,5’-dichlorobenzophenone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into hydroxy derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the acetoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions, typically under basic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Hydroxy derivatives.
Substitution: Various substituted benzophenones depending on the nucleophile used.
Mécanisme D'action
The mechanism of action of 2-Acetoxy-3’,5’-dichlorobenzophenone involves its interaction with molecular targets such as enzymes and receptors. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Acetoxy-3’,5’-dichlorobenzophenone: Similar in structure but with different acetoxy group positioning.
2-Acetoxy-2’,5’-dichlorobenzophenone: Another structural isomer with distinct properties.
Uniqueness
2-Acetoxy-3’,5’-dichlorobenzophenone is unique due to its specific acetoxy group positioning, which influences its reactivity and interactions with biological targets. This positioning makes it particularly effective as a UV filter and in certain pharmacological applications.
Propriétés
IUPAC Name |
[2-(3,5-dichlorobenzoyl)phenyl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2O3/c1-9(18)20-14-5-3-2-4-13(14)15(19)10-6-11(16)8-12(17)7-10/h2-8H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKEDEDIWXFCTEU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)C2=CC(=CC(=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30641602 |
Source


|
| Record name | 2-(3,5-Dichlorobenzoyl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30641602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
890098-86-9 |
Source


|
| Record name | 2-(3,5-Dichlorobenzoyl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30641602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














